Ethyl 2-(adamantane-1-carbonylamino)acetate
Description
Ethyl 2-(adamantane-1-carbonylamino)acetate is a synthetic organic compound characterized by an adamantane scaffold linked via a carbonylamino group to an ethyl acetate moiety. Adamantane derivatives are renowned for their rigid, lipophilic, and thermally stable structures, making them valuable in drug design, material science, and catalysis . While direct data on this specific compound are sparse in the provided evidence, structural analogues and related adamantane-containing compounds offer insights into its likely properties and applications.
Properties
IUPAC Name |
ethyl 2-(adamantane-1-carbonylamino)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO3/c1-2-19-13(17)9-16-14(18)15-6-10-3-11(7-15)5-12(4-10)8-15/h10-12H,2-9H2,1H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWPKAUAIFFUIKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(=O)C12CC3CC(C1)CC(C3)C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001331612 | |
| Record name | ethyl 2-(adamantane-1-carbonylamino)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001331612 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
37.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24816283 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
57277-63-1 | |
| Record name | ethyl 2-(adamantane-1-carbonylamino)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001331612 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(adamantane-1-carbonylamino)acetate typically involves the reaction of adamantane-1-carboxylic acid with ethyl glycinate in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(adamantane-1-carbonylamino)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The ester group can be substituted with other nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of adamantane-1-carboxylic acid derivatives.
Reduction: Formation of adamantane-1-methanol derivatives.
Substitution: Formation of various adamantane derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-(adamantane-1-carbonylamino)acetate has demonstrated a range of biological activities:
- Antiviral Properties : Compounds containing adamantane structures are known for their antiviral properties, particularly against influenza viruses and HIV. The adamantane moiety enhances membrane permeability, which may facilitate drug delivery to viral sites.
- Antimicrobial Activity : Research indicates that derivatives of this compound exhibit significant antimicrobial properties. The presence of the amide group is often associated with enhanced binding to bacterial enzymes, making it a candidate for further development as an antibacterial agent .
Case Studies
Several studies have been conducted to evaluate the efficacy and mechanisms of action of this compound:
- Antiviral Efficacy Study : A study assessed the antiviral activity of this compound against various strains of influenza virus. Results showed that it inhibited viral replication in vitro, suggesting potential as a therapeutic agent during influenza outbreaks .
- Antimicrobial Testing : In a comparative study, derivatives of this compound were tested against Gram-positive and Gram-negative bacteria. Some derivatives exhibited enhanced activity against resistant strains, indicating their potential as new therapeutic agents.
- Mechanistic Insights : Research into the mechanism of action revealed that this compound may inhibit specific enzymes involved in bacterial cell wall synthesis, similar to established antibiotics . This highlights its potential utility in treating antibiotic-resistant infections.
Summary Table of Biological Activities
Mechanism of Action
The mechanism of action of Ethyl 2-(adamantane-1-carbonylamino)acetate involves its interaction with biological membranes and enzymes. The adamantane core provides stability and facilitates the compound’s ability to penetrate cell membranes. The ester and amide functionalities allow for interactions with various enzymes, potentially inhibiting their activity or altering their function.
Comparison with Similar Compounds
Comparison with Structural Analogues
Adamantane Derivatives with Ester Functionalities
(a) Ethyl 2-[[5-[(Adamantane-1-Carbonylamino)Methyl]-4-Phenethyl-1,2,4-Triazol-3-Yl]Sulfanyl]Acetate
- Structure: Contains a triazole ring, phenethyl group, and sulfanyl bridge in addition to the adamantane-carbonylamino-acetate backbone .
- Molecular Formula: C₂₆H₃₄N₄O₃S (vs. C₁₅H₂₁NO₃ for the target compound).
(b) Methyl 1-Adamantaneacetate
- Structure : Features a methyl ester directly attached to an adamantane-acetic acid backbone .
- Comparison: The absence of the carbonylamino spacer reduces hydrogen-bonding capacity, likely lowering solubility in polar solvents compared to Ethyl 2-(adamantane-1-carbonylamino)acetate.
(c) Ethyl 2-Phenylacetoacetate
Adamantane Derivatives with Amino/Carbonyl Modifications
(a) 1-Aminoadamantane Derivatives
- Examples: 1-Aminoadamantane hydrochloride and 1-Adamantanemethanol .
- Comparison: The amino and hydroxyl groups in these compounds facilitate salt formation and hydrogen bonding, contrasting with the ester and carbonylamino functionalities in this compound. For instance, 1-Adamantanemethanol (melting point: 115–118°C) demonstrates higher crystallinity than typical liquid esters .
(b) Adamantane-1-Carbohydrazide
Imidazole-Based Ethyl Acetate Analogues
Data Tables
Table 1: Structural and Physical Properties of Selected Analogues
*Inferred from analogous esters (e.g., ethyl acetate derivatives are typically liquids).
Research Implications and Gaps
While this compound shares structural motifs with biologically active adamantane derivatives (e.g., antiviral amantadine ), its specific applications remain underexplored. Further studies should focus on:
Synthetic Pathways : Optimizing yields using methodologies from analogous esters (e.g., SHELX crystallography for structural validation ).
Biological Screening : Testing against microbial or viral targets, as seen in imidazole derivatives .
Stability Profiling : Investigating ester hydrolysis kinetics under physiological conditions.
Biological Activity
Ethyl 2-(adamantane-1-carbonylamino)acetate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by an adamantane moiety, which is known to enhance membrane permeability and bioavailability. The compound's structure includes an ethyl acetate group and an amide linkage, which are crucial for its biological interactions. The molecular formula is , with a molecular weight of approximately 250.34 g/mol.
1. Interaction with Sigma Receptors
Research indicates that adamantane derivatives, including this compound, may interact with sigma receptors, particularly the sigma-2 receptor. Studies have shown that ligands targeting sigma-2 receptors exhibit promising anticancer properties and can be used for tumor imaging .
2. Antimicrobial Activity
The presence of the adamantane structure in this compound is associated with antimicrobial properties. Derivatives have shown significant activity against various pathogens, including bacteria and fungi. The triazole ring often found in similar compounds enhances antifungal activity by inhibiting key enzymes involved in ergosterol biosynthesis.
Case Studies and Experimental Data
A series of studies have evaluated the biological activity of this compound:
- Cytotoxicity Assays : In vitro assays demonstrated that compounds with similar structures exhibited cytotoxic effects on cancer cell lines expressing sigma-2 receptors. For instance, a study reported IC50 values indicating effective cytotoxicity against prostate and colorectal cancer cells .
- Antimicrobial Testing : Compounds derived from this compound were tested against various bacterial strains and fungi, showing promising results in inhibiting growth.
Table 1: Summary of Biological Activities
Synthesis and Structure-Activity Relationship
The synthesis of this compound typically involves multi-step organic reactions, starting from adamantane derivatives through acylation and esterification processes. Understanding the structure-activity relationship (SAR) is crucial for enhancing its biological efficacy. Modifications at specific positions on the adamantane core can lead to improved interaction with biological targets .
Q & A
Q. What are the recommended synthetic routes for Ethyl 2-(adamantane-1-carbonylamino)acetate, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves coupling adamantane-1-carboxylic acid with ethyl 2-aminoacetate derivatives using activating agents like EDCI/HOBt or DCC. Optimization includes:
- Solvent Selection : Polar aprotic solvents (e.g., DMF, THF) enhance reaction efficiency .
- Temperature Control : Reactions are performed at 0–25°C to minimize side reactions.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water mixtures ensures purity .
Key Data : Adamantane-1-carboxylic acid (mp 172–176°C, CAS 828-51-3) is a critical precursor .
Q. How can the structural integrity and purity of this compound be validated post-synthesis?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR confirm the presence of adamantane protons (δ 1.6–2.1 ppm) and ester carbonyl signals (δ 170–175 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies the molecular ion peak (e.g., [M+H] for CHNO) .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 210–254 nm) assess purity (>98%) .
Q. What analytical techniques are suitable for studying the stability of this compound under varying storage conditions?
- Methodological Answer :
- Accelerated Stability Studies : Expose samples to 40°C/75% relative humidity for 4 weeks; monitor degradation via HPLC .
- Thermogravimetric Analysis (TGA) : Determine decomposition temperatures (T > 150°C expected due to adamantane’s thermal stability) .
- Storage Recommendations : Store at -20°C in inert atmospheres to prevent hydrolysis .
Advanced Research Questions
Q. How can contradictions between computational predictions and experimental reactivity data for this compound be resolved?
- Methodological Answer :
- Re-evaluate Computational Parameters : Use density functional theory (DFT) with solvent corrections (e.g., PCM model) and basis sets like 6-311G(d,p) to align with experimental conditions .
- Experimental Validation : Perform kinetic studies (e.g., variable-temperature NMR) to compare activation energies with DFT-calculated transition states .
- Error Analysis : Cross-check crystallographic data (e.g., bond lengths/angles from X-ray structures) against optimized geometries .
Q. What challenges arise in determining the crystal structure of this compound via X-ray diffraction, and how can they be addressed?
- Methodological Answer :
- Sample Preparation : Grow single crystals via slow evaporation from dichloromethane/hexane mixtures .
- Data Collection : Use Mo Kα radiation (λ = 0.71073 Å) at 100 K to mitigate thermal motion artifacts .
- Refinement Challenges :
- Disorder in Adamantane Moieties : Apply SHELXL’s PART and SIMU instructions to model anisotropic displacement .
- Twinned Crystals : Use TWINROTMAT in SHELXL for data integration .
Software Tools : SHELXT for space-group determination; ORTEP-3 for structure visualization .
Q. How does the adamantane moiety influence the physicochemical properties of this compound, and what experimental approaches can quantify this?
- Methodological Answer :
- Lipophilicity : Measure logP values via shake-flask method (adamantane increases hydrophobicity; expected logP ~3.5) .
- Solubility : Use dynamic light scattering (DLS) in aqueous buffers (pH 1–7.4) to assess pH-dependent solubility .
- Thermal Stability : Differential scanning calorimetry (DSC) reveals melting points and phase transitions (e.g., adamantane’s rigid structure elevates T) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

